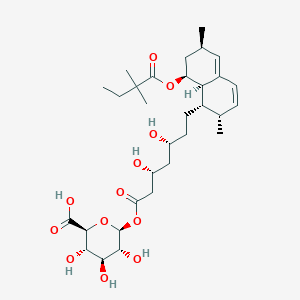

Simvastatin acyl-b-D-glucuronide

Description

Contextualization within Statin Biotransformation and Prodrug Activation Mechanisms

Simvastatin (B1681759) is administered as an inactive lactone prodrug. nih.govdrugbank.com To exert its therapeutic effect of inhibiting HMG-CoA reductase, the enzyme responsible for a rate-limiting step in cholesterol synthesis, it must first be converted to its active open-ring β-hydroxy acid form, simvastatin acid. nih.govdrugbank.compharmgkb.org This activation is primarily achieved through hydrolysis, a reaction catalyzed by enzymes such as carboxylesterases and paraoxonases found in the intestine, liver, and plasma. drugbank.compharmgkb.orgmdpi.com

The biotransformation of statins is a multifaceted process involving both Phase I and Phase II metabolic reactions. researchgate.net Phase I reactions, predominantly mediated by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP3A5, introduce or expose functional groups on the statin molecule. drugbank.compharmgkb.org Following this, Phase II reactions, such as glucuronidation, conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion. mdpi.comresearchgate.net

Significance as a Key Phase II Metabolite of Simvastatin Acid

Simvastatin acyl-β-D-glucuronide is a principal product of the Phase II metabolism of simvastatin acid. nih.govmedchemexpress.com This conjugation reaction involves the attachment of a glucuronic acid moiety to the carboxylic acid group of simvastatin acid. nih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A3 being identified as key enzymes in this transformation. pharmgkb.orgnih.gov The formation of this acyl glucuronide is a significant pathway in the metabolic fate of simvastatin acid. nih.gov

Overview of its Role as a Metabolic Intermediate in Statin Disposition

Therefore, the formation of simvastatin acyl-β-D-glucuronide represents a novel mechanism for the interconversion of the active simvastatin acid back to its inactive prodrug form. nih.govresearchgate.net This metabolic loop contributes to the complex equilibrium between the active and inactive forms of the drug within the body. researchgate.net The resulting metabolites, including the glucuronide conjugate, are primarily eliminated from the body through bile. nih.govresearchgate.net Studies in dogs have shown that a significant portion of an administered dose of simvastatin acid is excreted in the bile as its acyl glucuronide conjugate. nih.gov

Chemical and Metabolic Properties

The table below summarizes key properties and metabolic interactions of Simvastatin acyl-β-D-glucuronide.

| Property | Description |

| Chemical Formula | C31H48O12 nih.gov |

| Molecular Weight | 612.7 g/mol nih.gov |

| Parent Compound | Simvastatin medchemexpress.compharmgkb.org |

| Precursor | Simvastatin Acid nih.gov |

| Metabolic Pathway | Phase II Glucuronidation mdpi.comresearchgate.net |

| Enzymes Involved | UGT1A1, UGT1A3 pharmgkb.orgnih.gov |

| Subsequent Reaction | Spontaneous cyclization to Simvastatin (lactone) nih.govresearchgate.net |

| Excretion Route | Primarily Bile nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48O12 |

|---|---|

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1 |

InChI Key |

PBLYTKVVBICSHZ-DBGCAFMXSA-N |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |

Origin of Product |

United States |

Enzymatic Formation and Biotransformation Pathways of Simvastatin Acyl β D Glucuronide

Biosynthetic Pathways of Simvastatin (B1681759) Acyl-β-D-Glucuronide from Simvastatin Hydroxy Acid

The biosynthesis of simvastatin acyl-β-D-glucuronide is a direct metabolic conversion of the active simvastatin hydroxy acid. This reaction is primarily carried out in the liver by specific UGT enzymes. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that simvastatin hydroxy acid is a substrate for glucuronidation, leading to two main products: the simvastatin acyl glucuronide and the corresponding simvastatin lactone. nih.gov

The formation of the acyl glucuronide is the initial enzymatic step, and the structure has been confirmed as a 1-O-acyl-β-D-glucuronide conjugate. nih.gov This metabolite is notably unstable and can readily undergo intramolecular cyclization (lactonization) under physiological pH conditions to reform the inactive simvastatin lactone. nih.govresearchgate.net This suggests that a significant portion of the simvastatin lactone detected in plasma and bile may originate from the formation and subsequent conversion of its acyl glucuronide conjugate. nih.gov

| Enzyme Family | Specific Isoforms | Role in Simvastatin Metabolism | Reference |

| Uridine 5'-diphospho-glucuronosyltransferase (UGT) | UGT1A1, UGT1A3 | Catalyze the formation of simvastatin acyl-β-D-glucuronide from simvastatin hydroxy acid. | nih.govpharmgkb.orgnih.govpharmgkb.org |

Role of Uridine 5'-Diphospho-α-D-Glucuronic Acid (UDPGA) as a Glucuronic Acid Donor

The enzymatic reaction that forms simvastatin acyl-β-D-glucuronide is critically dependent on a co-substrate, Uridine 5'-diphospho-α-D-glucuronic acid (UDPGA). nih.govxenotech.com UDPGA serves as the activated form of glucuronic acid, donating the glucuronyl group that is transferred to the carboxylic acid function of simvastatin hydroxy acid by the UGT enzyme. xenotech.com

This process, known as glucuronidation, is a major conjugation reaction for many drugs and endogenous compounds. acs.org The reaction takes place within the lumen of the endoplasmic reticulum (ER). nih.gov Therefore, the availability of UDPGA in the ER is essential for UGT activity. The transport of UDPGA from the cytosol, where it is synthesized, into the ER lumen is a vital step. nih.gov This transport is mediated by specific nucleotide sugar transporters, such as those from the SLC35 family. nih.gov The supply of UDPGA is a rate-limiting factor for glucuronidation, and any disruption in its synthesis or transport can significantly impact the metabolic rate of substrates like simvastatin hydroxy acid. nih.gov The UGT-catalyzed reaction also produces Uridine 5'-diphosphate (UDP) as a co-product, which can act as a competitive inhibitor for the binding of UDPGA to the enzyme. xenotech.comyoutube.com

Chemo-Enzymatic Synthesis Methodologies for Acyl Glucuronide Conjugates

The synthesis of acyl glucuronides, including that of simvastatin, can be achieved through chemo-enzymatic methods, which combine chemical synthesis steps with enzymatic transformations to achieve high selectivity and yield. acs.orgrsc.org These methods are valuable for producing reference standards for metabolic studies. rsc.org

A common strategy involves the chemical synthesis of a protected glucuronide intermediate followed by highly chemoselective enzymatic deprotection. acs.orgrsc.org The general process can be outlined as follows:

Chemical Glucuronidation : A carboxylic acid (like simvastatin hydroxy acid) is reacted with a protected glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate. rsc.orgnih.gov This step stereospecifically forms the β-O-acyl glucuronide derivative with protecting groups (acetyl and methyl ester) on the sugar moiety. rsc.org

Enzymatic Deprotection : The protecting groups are then removed using specific enzymes.

Deacetylation : Lipases or specific carboxylesterases are used to hydrolyze the O-acetyl groups. Enzymes like Lipase AS Amano (LAS) and Carboxylesterase from Streptomyces rochei (CSR) have shown high chemoselectivity for this step. acs.orgnih.gov

Demethylation : The methyl ester group on the glucuronic acid is removed using another set of enzymes. Lipase from Candida antarctica type B (CAL-B) and esterase from porcine liver (PLE) have been effectively used for this final deprotection, yielding the free 1-β-O-acyl glucuronide. acs.orgrsc.orgnih.gov

This sequential use of enzymes allows for the removal of specific protecting groups under mild conditions, avoiding the harsh chemicals that might degrade the labile acyl glucuronide product. rsc.org

| Enzyme | Source Organism | Role in Chemo-Enzymatic Synthesis | Reference |

| Lipase AS Amano (LAS) | Not Specified | Hydrolysis of O-acetyl protecting groups | acs.orgrsc.orgnih.gov |

| Carboxylesterase (CSR) | Streptomyces rochei | Hydrolysis of O-acetyl protecting groups | nih.gov |

| Lipase from Candida antarctica type B (CAL-B) | Candida antarctica | Hydrolysis of methyl ester protecting groups | acs.orgnih.gov |

| Esterase from Porcine Liver (PLE) | Porcine Liver | Hydrolysis of methyl ester protecting groups | rsc.orgnih.gov |

Mechanistic Studies of Simvastatin Acyl β D Glucuronide Interconversion and Reactivity

Detailed Molecular Mechanisms of Acyl-β-D-Glucuronide Mediated Lactonization of Simvastatin (B1681759)

The conversion of the active simvastatin hydroxy acid back to its inactive lactone form is not a simple reversal of hydrolysis but a metabolically driven process in which glucuronidation plays a pivotal, previously under-recognized role. nih.gov This pathway involves the formation of an unstable acyl glucuronide intermediate that readily cyclizes. researchgate.netnih.gov

Acyl-Glucuronide Conjugate Formation and Glucuronic Moiety Elimination

The initial step in this metabolic pathway is the conjugation of the carboxylic acid group of simvastatin hydroxy acid (SVA) with glucuronic acid. nih.gov This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) superfamily, specifically UGT1A1 and UGT1A3, which are primarily expressed in the liver. nih.govnih.gov The process requires UDP-glucuronic acid as a co-substrate. nih.gov

The resulting metabolite is a 1-O-acyl-β-D-glucuronide conjugate. nih.gov This structure is inherently unstable, and the glucuronic acid moiety acts as a good leaving group, facilitating the subsequent reaction. The formation of this acyl glucuronide is a common metabolic pathway for statins that possess a hydroxy acid side chain. nih.gov

Subsequent Spontaneous Cyclization to Simvastatin Lactone

Following its formation, the simvastatin acyl-β-D-glucuronide intermediate undergoes a rapid, spontaneous intramolecular cyclization. nih.gov This reaction involves the nucleophilic attack of the 5-hydroxyl group of the heptanoic acid side chain on the activated carbonyl carbon of the acyl-glucuronide ester. This process results in the elimination of the glucuronic acid moiety and the formation of the more stable δ-lactone ring, regenerating the simvastatin prodrug. researchgate.net The rate of this lactonization is notably high under physiological pH conditions, suggesting that this glucuronidation-cyclization pathway is a significant contributor to the in vivo conversion of the active acid form back to the inactive lactone. nih.gov

Environmental Factors Influencing Lactonization Kinetics (e.g., pH)

The interconversion between the simvastatin lactone and hydroxy acid forms is profoundly influenced by environmental pH. researchgate.netnih.gov The hydrolysis of the lactone ring to form the active hydroxy acid is strongly pH-dependent, following pseudo-first-order kinetics. uchile.clresearchgate.net

Alkaline Conditions: At physiological (pH 7.4) and alkaline pH, the equilibrium strongly favors the open, hydroxy acid form. researchgate.netnih.gov The rate of hydrolysis of the lactone increases dramatically at alkaline pH. uchile.clresearchgate.net For instance, after a 24-hour incubation at 37°C, approximately 87% of simvastatin lactone is converted to the hydroxy acid at physiological pH, and this increases to about 99% at alkaline pH. researchgate.netnih.gov

Acidic Conditions: In contrast, acidic conditions favor the lactone form. researchgate.netnih.gov The lactone is most stable at a pH of around 4.5. mdpi.com At acidic pH, the conversion of the lactone to the hydroxy acid occurs to a much lower extent. nih.govnih.gov

Lactonization: Interestingly, while the hydrolysis of the lactone is highly sensitive to pH, the reverse reaction—the conversion of the hydroxy acid to the lactone—is not significantly influenced by pH alterations in the physiological range. nih.govnih.gov The primary enzymatic pathway for lactonization proceeds via the acyl glucuronide intermediate, which itself undergoes spontaneous, pH-dependent cyclization. nih.govresearchgate.net

Table 1: Influence of pH on Simvastatin Lactone/Hydroxy Acid Interconversion

| pH Condition | Predominant Form at Equilibrium | Rate of Lactone Hydrolysis | Key Findings |

| Acidic (e.g., pH < 6.8) | Lactone researchgate.netnih.gov | Slow mdpi.com | Conversion to the hydroxy acid is limited, preserving the lipophilic lactone form. nih.gov The lactone form is most stable at pH 4.5. mdpi.com |

| Physiological (e.g., pH 7.4) | Hydroxy Acid researchgate.netnih.gov | Moderate to High | Substantial conversion (~87%) of the lactone to the hydroxy acid occurs. researchgate.netnih.gov |

| Alkaline (e.g., pH > 7.8) | Hydroxy Acid researchgate.netnih.gov | Very High uchile.clresearchgate.net | Near-complete conversion (~99%) of the lactone to the hydroxy acid is observed. researchgate.netnih.gov |

Intramolecular Rearrangements and Hydrolytic Degradation Pathways of Simvastatin Acyl-β-D-Glucuronide

Acyl Group Migration to 2-, 3-, and 4-O-Glucuronic Acid Esters

The initially formed 1-O-acyl-β-D-glucuronide of simvastatin can undergo intramolecular acyl migration. nih.gov In this process, the simvastatin acyl group moves from the anomeric C-1 position of the glucuronic acid moiety to the hydroxyl groups at the C-2, C-3, or C-4 positions. nih.gov This non-enzymatic rearrangement results in the formation of positional isomers: the 2-O-, 3-O-, and 4-O-glucuronic acid esters. nih.gov These isomers exist in equilibrium with the parent 1-O-acyl conjugate. This acyl migration is a well-documented phenomenon for drug-acyl glucuronides and is a key step that can precede other reactions, including glycation. nih.gov

Hydrolytic Decomposition Mechanisms

The primary pathway for the non-cyclization degradation of simvastatin acyl-β-D-glucuronide is hydrolysis of the ester bond linking simvastatin to the glucuronic acid moiety. This reaction cleaves the conjugate back into simvastatin hydroxy acid and D-glucuronic acid. The stability of this ester linkage is pH-dependent, with hydrolysis being significantly accelerated under alkaline conditions, which promote nucleophilic attack by hydroxide (B78521) ions on the ester carbonyl group. uchile.clresearchgate.net

Another potential, though less direct, degradation pathway is transacylation. This reaction, also promoted at higher pH values, involves the transfer of the simvastatin acyl group from the glucuronide to another nucleophile, such as an amino acid on a protein, rather than to water (hydrolysis) or intramolecularly (lactonization). nih.gov

Structure-Reactivity Relationships and Factors Influencing Simvastatin Acyl-β-D-Glucuronide Stability

The chemical stability of simvastatin acyl-β-D-glucuronide, a major metabolite of simvastatin, is a critical determinant of its biological activity and potential for adverse reactions. nih.govtandfonline.com Like other 1-O-acyl-β-D-glucuronides, it is susceptible to degradation through hydrolysis and intramolecular acyl migration. nih.govtandfonline.comnih.gov This inherent reactivity is governed by the interplay of electronic and steric properties of the simvastatin aglycone, which influences the stability of the ester linkage to the glucuronic acid moiety. nih.govacs.orgnih.gov

Correlation of Electronic Properties of the Carbonyl Carbon with Reactivity

The reactivity of simvastatin acyl-β-D-glucuronide is significantly influenced by the electronic environment of the carbonyl carbon in the ester linkage. A key factor governing this reactivity is the degree of positive charge, or electrophilicity, on this carbon atom. libretexts.orglibretexts.org A more electron-poor carbonyl carbon is more susceptible to nucleophilic attack, which is the initial step in both hydrolysis and acyl migration reactions. libretexts.orgresearchgate.net

Research into various acyl glucuronides has established a clear correlation between the electronic properties of the parent carboxylic acid and the reactivity of its glucuronide conjugate. nih.govacs.orgnih.gov Factors that withdraw electron density from the carbonyl group tend to increase the reactivity of the acyl glucuronide. acs.orglibretexts.org For instance, studies have used descriptors like the acid dissociation constant (pKa) of the parent carboxylic acid as a proxy for the electronic properties of the carbonyl carbon. nih.govtandfonline.comacs.org A lower pKa value, which indicates a stronger acid, generally correlates with a higher degradation rate constant for the corresponding acyl glucuronide. acs.org This is because the conjugate base of a stronger acid is more stable, which in the context of the acyl glucuronide, means the acyl group is more electron-withdrawing.

In multiple regression analyses of various aralkyl carboxylic acid 1-β-O-acyl glucuronides, electronic descriptors such as the pKa and NMR chemical shifts of the parent carboxylic acids showed good correlation with the degradation rate constants. acs.orgnih.gov Specifically, electron-withdrawing groups on the acyl moiety were found to increase the degradation rate constants (k values). acs.orgnih.gov

Table 1: Physicochemical Properties and Their Influence on Acyl Glucuronide Reactivity

| Descriptor | Influence on Carbonyl Carbon | Effect on Reactivity |

| pKa of Parent Acid | Lower pKa indicates a more electron-withdrawing acyl group, leading to a more electrophilic carbonyl carbon. | Increases reactivity and degradation rate. |

| NMR Chemical Shifts (¹H, ¹³C) | Chemical shifts can reflect the electron density around the carbonyl group and adjacent atoms. | Correlates with degradation rate constants. |

| Partial Atomic Charges | Calculated charges can quantify the electrophilicity of the carbonyl carbon. | Higher positive charge correlates with increased reactivity. |

Impact of Steric Features on Conjugate Stability

Alongside electronic effects, steric hindrance around the ester carbonyl group plays a crucial role in modulating the stability of simvastatin acyl-β-D-glucuronide. nih.govacs.orgnih.gov The presence of bulky substituents near the reactive center can physically obstruct the approach of nucleophiles, thereby decreasing the rates of both intramolecular acyl migration and intermolecular reactions. libretexts.org

The complex, multi-ring structure of the simvastatin aglycone provides significant steric bulk. The stereochemistry at the α-position relative to the carbonyl group is particularly important. acs.orgnih.gov Studies on a range of acyl glucuronides have demonstrated that increasing the steric hindrance around the ester linkage leads to a decrease in the degradation rate constant. acs.org For example, research on α-carbon substituted aryl acetic acid glucuronides showed that increasing the size and number of substituents at the α-carbon position significantly slowed the rate of degradation. rsc.org An unsubstituted phenylacetic acid (PAA) acyl glucoside had a half-life of 0.49 hours, which increased to 0.89 hours and 1.46 hours for the (R) and (S) forms of α-methyl PAA, respectively. rsc.org When two methyl groups were present, as in α,α'-dimethyl PAA, the half-life increased dramatically to 16 hours. rsc.org

Table 2: Impact of Steric Hindrance on the Stability of Phenylacetic Acid Acyl Glucosides (pH 7.4, 37°C)

| Compound | α-Carbon Substitution | Half-life (t½) in hours |

| Phenylacetic acid (PAA) acyl glucoside | None | 0.49 |

| (R)-α-Methyl PAA acyl glucoside | One methyl group | 0.89 |

| (S)-α-Methyl PAA acyl glucoside | One methyl group | 1.46 |

| α,α'-Dimethyl PAA acyl glucoside | Two methyl groups | 16 |

| Data from a study on acyl glucosides, which serve as structural analogs to acyl glucuronides, demonstrating the principle of steric hindrance. rsc.org |

Enzymology and Kinetics of Udp Glucuronosyltransferases in Simvastatin Acyl β D Glucuronide Formation

Identification and Characterization of Specific UGT Isoforms Responsible for Simvastatin (B1681759) Glucuronidation (e.g., UGT1A1, UGT1A3, UGT2B7)

The glucuronidation of simvastatin acid to form simvastatin acyl-β-D-glucuronide is primarily carried out by specific isoforms of the UGT enzyme superfamily. Research has identified UGT1A1 and UGT1A3 as the main enzymes responsible for this metabolic conversion. nih.gov These enzymes are encoded by the UGT1A gene locus and are significantly expressed in the liver. nih.gov While other UGT isoforms exist, UGT1A1 and UGT1A3 have been shown to have the most significant catalytic activity towards simvastatin acid. researchgate.net The UGT1A locus is complex, encoding for several other active UGT1A gene products. nih.gov

Table 1: Major UGT Isoforms Involved in Simvastatin Glucuronidation

| UGT Isoform | Primary Location | Role in Simvastatin Glucuronidation |

| UGT1A1 | Liver nih.gov | Major enzyme responsible for the formation of simvastatin acyl-β-D-glucuronide. nih.gov |

| UGT1A3 | Liver nih.gov | Significant contributor to the glucuronidation of simvastatin acid. nih.gov |

| UGT2B7 | Liver, Kidneys frontiersin.org | While not a primary enzyme for simvastatin, it is a key drug-metabolizing UGT that can interact with UGT1A isoforms. aalto.finih.gov |

Kinetic Parameter Determination for UGT-Mediated Simvastatin Acyl-β-D-Glucuronide Formation (e.g., K_m, V_max)

The efficiency of UGT-mediated glucuronidation of simvastatin acid can be quantified by determining the kinetic parameters K_m and V_max. K_m (the Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max (the maximum reaction rate). These parameters are crucial for understanding the enzyme's affinity for the substrate and its maximum catalytic capacity.

Determining these kinetic parameters typically involves in vitro experiments using human liver microsomes or recombinant UGT enzymes. nih.gov For instance, studies on other substrates have used a range of concentrations to fit the data to the Michaelis-Menten equation to derive K_m and V_max values. researchgate.netmdpi.com The co-expression of different UGT isoforms, such as UGT1As with UGT2B7, has been shown to significantly alter these kinetic parameters, decreasing K_m and increasing V_max for the glucuronidation of certain substrates. nih.gov This highlights the complexity of predicting in vivo kinetics based on single-enzyme studies.

Table 2: Illustrative Kinetic Parameters for UGT-Mediated Glucuronidation

| Enzyme Source | Substrate | K_m (μM) | V_max (nmol/mg/min) |

| Monkey Intestinal Microsomes | Ezetimibe (B1671841) | - | 3.87 ± 0.22 |

| Rat Intestinal Microsomes | Ezetimibe | - | 2.40 ± 0.148 |

| Human Intestinal Microsomes | Ezetimibe | - | 1.90 ± 0.08 |

| Mouse Intestinal Microsomes | Ezetimibe | - | 2.23 ± 0.10 |

| Dog Intestinal Microsomes | Ezetimibe | - | 1.19 ± 0.06 |

Note: This table presents data for ezetimibe glucuronidation to illustrate interspecies differences in kinetic parameters and is based on findings from a study on ezetimibe. mdpi.com Specific kinetic data for simvastatin acyl-β-D-glucuronide formation across these species and conditions require further dedicated research.

In Vitro Screening Assays for UGT Activity Towards Simvastatin Acid

A variety of in vitro screening assays are employed to measure the activity of UGT enzymes towards simvastatin acid and to identify potential drug-drug interactions. These assays are essential for drug development and for understanding the metabolic fate of new chemical entities. mdpi.com

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from human liver cells and contain a mixture of drug-metabolizing enzymes, including UGTs. researchgate.net They are a standard tool for studying phase II metabolism. researchgate.net

Recombinant UGT Enzymes: These are individual UGT isoforms expressed in cell lines, which allow for the investigation of the specific contribution of each enzyme to the metabolism of a drug. researchgate.net

Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as transporters. mdpi.com

Fluorometric assays are also available and offer a rapid and sensitive method for measuring UGT activity. These kits utilize a fluorescent substrate that, upon glucuronidation, becomes non-fluorescent, allowing for the determination of enzyme activity by tracking the decrease in fluorescence. Cocktail assays, using a mixture of probe substrates for different UGT isoforms, can be used to simultaneously evaluate the inhibition potential of a compound against multiple UGTs. researchgate.net

Interspecies Variability in Simvastatin Acyl-β-D-Glucuronide Formation Rates

Significant interspecies variability exists in the rates of drug glucuronidation. mdpi.com This is due to differences in the expression levels, substrate specificity, and kinetic properties of UGT enzymes across different species. mdpi.com For example, studies on the glucuronidation of ezetimibe have shown that the maximum metabolic rate (V_max) is considerably different between monkeys, rats, mice, humans, and dogs. mdpi.com

Such variability is a critical consideration in preclinical drug development, as animal models are used to predict human pharmacokinetics. The rate of conversion of simvastatin to its active acid form is known to be much lower in human plasma compared to rat plasma, which is attributed to differences in the expression of esterase enzymes. mdpi.com Understanding these interspecies differences in glucuronidation is crucial for accurately extrapolating animal data to humans.

Genetic Polymorphisms in UGT Enzymes and their Association with Simvastatin Acyl-β-D-Glucuronide Disposition

Genetic polymorphisms in UGT genes can lead to significant interindividual variability in drug metabolism and response. nih.gov For the UGT1A locus, which encodes the primary enzymes for simvastatin glucuronidation, numerous polymorphisms have been identified that can alter enzyme activity. nih.gov

A well-studied example is the UGT1A1*28 polymorphism, which involves a variable number of TA repeats in the promoter region of the UGT1A1 gene. researchgate.net An increased number of repeats is associated with reduced gene expression and, consequently, decreased enzyme activity. nih.gov While the direct impact of this specific polymorphism on simvastatin response is still being fully elucidated, genetic variations within the UGT1A1 gene have been associated with simvastatin efficacy. nih.govresearchgate.net For instance, a promoter variant in UGT1A1, rs2003569, has been linked to simvastatin efficacy, particularly in individuals of African ancestry, suggesting it may be a gain-of-function allele. nih.gov

The study of these genetic variations is important for personalized medicine, as it can help predict an individual's response to simvastatin and potentially guide dosing decisions. researchgate.net

Membrane Transporter Interactions and Disposition of Simvastatin Acyl β D Glucuronide

Hepatic Uptake Mechanisms Mediated by Organic Anion Transporting Polypeptides (OATPs)

The entry of simvastatin (B1681759) acid, the precursor to its glucuronide conjugate, from the bloodstream into liver cells is a critical, rate-determining step in its clearance. nih.gov This process is not passive but is actively facilitated by a family of uptake transporters located on the sinusoidal membrane of hepatocytes, known as Organic Anion Transporting Polypeptides (OATPs). researchgate.netnih.gov

Research has identified OATP1B1, encoded by the SLCO1B1 gene, as a primary transporter for the active hepatic uptake of simvastatin acid. nih.govgbcbiotech.com In vitro studies using human embryonic kidney (HEK293) cells that overexpress specific transporters have demonstrated that active uptake of simvastatin acid was observed only for OATP1B1, with a Michaelis-Menten constant (Km) value of 2.1 μM, indicating a high affinity. nih.gov While other transporters like OATP1B3 and OATP2B1 are involved in the transport of various statins, OATP1B1 is unique in its ability to transport a broad range of them, including simvastatin. nih.gov The genetic makeup of an individual regarding the SLCO1B1 gene can significantly impact statin exposure; polymorphisms in this gene have been associated with reduced hepatic uptake of statins, leading to higher concentrations in the blood. researchgate.netnih.gov

The affinity of different OATPs for various statins highlights the specific and crucial role of OATP1B1 in the disposition of simvastatin.

Table 1: In Vitro Kinetic Parameters of Statin Uptake by Hepatic OATPs

| Statin | Transporter | Km (μM) |

| Simvastatin acid | OATP1B1 | 2.1 nih.gov |

| Atorvastatin (B1662188) | OATP1B1 | 2.6 nih.gov |

| Atorvastatin | OATP1B3 | 1.9 nih.gov |

| Atorvastatin | OATP2B1 | 1.1 nih.gov |

| Pravastatin (B1207561) | OATP1B1 | 37 nih.gov |

| Pravastatin | OATP1B3 | 28 nih.gov |

| Rosuvastatin (B1679574) | OATP1B1 | 13 nih.gov |

| Rosuvastatin | OATP1B3 | 40 nih.gov |

| Rosuvastatin | OATP2B1 | 13 nih.gov |

| Fluvastatin (3S,5R) | OATP2B1 | 0.57 nih.gov |

| Fluvastatin (3R,5S) | OATP2B1 | 2.5 nih.gov |

Role of Efflux Transporters (e.g., Multidrug Resistance-associated Proteins, Breast Cancer Resistance Protein) in Glucuronide Excretion

Following its formation within the hepatocyte, simvastatin acyl-β-D-glucuronide, along with other metabolites, is actively transported out of the liver for elimination. This efflux process is primarily directed into the bile and is mediated by a different set of transporters located on the canalicular (apical) membrane of the hepatocyte. Key players in this process include members of the ATP-binding cassette (ABC) transporter superfamily, such as Multidrug Resistance-associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net

MRP2 (encoded by the ABCC2 gene) is a crucial efflux transporter that mediates the biliary excretion of a wide array of compounds, particularly conjugated molecules like glucuronides. researchgate.netnih.gov Studies have shown that MRP2 is responsible for transporting statins and their metabolites into the bile. researchgate.net For instance, the biliary excretion of pravastatin is mediated by MRP2. researchgate.net

BCRP (encoded by the ABCG2 gene) also functions as an efflux pump at the apical membrane of liver cells and other tissues. solvobiotech.com It plays a significant role in biliary excretion and restricts the oral absorption of its substrates. nih.gov BCRP efficiently transports various statins, and there is a significant overlap in substrate specificity with other efflux pumps like P-glycoprotein. nih.govsolvobiotech.com While it is known to transport conjugated organic anions, its specific role in the efflux of simvastatin acyl-β-D-glucuronide is part of the broader system for eliminating statin metabolites. nih.govsolvobiotech.com For example, rosuvastatin is not extensively metabolized and is primarily excreted unchanged in the bile, a process in which BCRP is a key determinant. nih.gov

The coordinated action of these efflux transporters ensures the efficient removal of simvastatin glucuronide from the liver into the bile, a critical step for its eventual elimination from the body. researchgate.netwustl.edu

Table 2: Major Efflux Transporters in Hepatobiliary Excretion

| Transporter | Gene | Localization | Function in Statin Disposition |

| MRP2 | ABCC2 | Canalicular membrane of hepatocytes | Mediates biliary excretion of numerous drugs and their conjugated metabolites, including glucuronides. researchgate.netnih.gov |

| BCRP | ABCG2 | Canalicular membrane of hepatocytes, apical membrane of intestinal cells | Effluxes statins and other xenobiotics into bile and the intestinal lumen, limiting systemic exposure. nih.govsolvobiotech.com |

Contribution of Simvastatin Acyl-β-D-Glucuronide to Enterohepatic Recirculation

Enterohepatic recirculation is a physiological process where compounds excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. fortunejournals.com This process can significantly alter the pharmacokinetic profile of a drug, often leading to a prolonged elimination half-life and secondary peaks in plasma concentration. fortunejournals.com Simvastatin and its metabolites are known to undergo enterohepatic circulation. wustl.edunih.gov

The journey begins with the biliary excretion of simvastatin metabolites, including simvastatin acyl-β-D-glucuronide. researchgate.netwustl.edu Once in the small intestine, the glucuronide conjugate can be acted upon by β-glucuronidase enzymes produced by the gut microbiota. wustl.edu This enzymatic action, known as deconjugation, cleaves the glucuronic acid moiety, regenerating the simvastatin acid. wustl.edu The now more lipid-soluble simvastatin acid can be reabsorbed across the intestinal wall back into the portal circulation, completing the enterohepatic loop. researchgate.netwustl.edu

Advanced Analytical and Methodological Approaches in Simvastatin Acyl β D Glucuronide Research

Chromatographic and Spectrometric Techniques for Detection, Identification, and Quantification

The combination of chromatography for separation and spectrometry for detection provides the foundation for analyzing Simvastatin (B1681759) Acyl-β-D-glucuronide in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a fundamental technique in the analysis of simvastatin and its related substances. While direct quantification of the unstable Simvastatin Acyl-β-D-glucuronide using this method is challenging, HPLC-UV is crucial for monitoring the parent compounds, Simvastatin (SV) and Simvastatin Acid (SVA). nih.gov In vitro studies investigating the formation of the glucuronide conjugate rely on HPLC with UV spectroscopy to detect the primary products formed when SVA is incubated with liver microsomal preparations. nih.gov

These methods typically employ a reversed-phase column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. researchgate.netekb.eg UV detection is commonly set at wavelengths between 237-240 nm to quantify simvastatin. ekb.eg By monitoring the depletion of the SVA substrate and the appearance of new peaks, researchers can infer the formation of metabolites, including the acyl glucuronide, which can then be isolated for further structural analysis. nih.gov

Table 1: Example of HPLC-UV Method Parameters for Simvastatin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.netekb.eg |

| Mobile Phase | Methanol and 0.01M KH2PO4 buffer (80:20), pH 5.5 | |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 239 nm | researchgate.net |

| Linear Range (SVA) | 25 to 1000 ng/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolic Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective metabolic profiling of simvastatin. mdpi.commdpi.com It is instrumental in identifying and quantifying simvastatin, its active hydroxy acid form (SVA), and their various metabolites in biological samples like plasma and liver microsomes. nih.govmdpi.comnih.gov

However, the detection of Simvastatin Acyl-β-D-glucuronide presents a significant challenge due to its instability. The glucuronide is highly susceptible to spontaneous cyclization back to the simvastatin lactone form, especially at physiological pH. nih.govmdpi.com This inherent instability is a primary reason why phase II metabolites like the acyl glucuronide are often not identified in standard metabolic profiling studies of simvastatin. mdpi.com Despite this, LC-MS analysis was crucial in the initial identification of the glucuronide conjugate of the hydroxy acid form of simvastatin in in vitro liver preparations. nih.gov Researchers use LC-MS/MS methods, often in selected reaction monitoring (SRM) mode, to achieve high sensitivity and specificity for SVA, the direct precursor to the glucuronide. nih.govnih.gov

Table 2: LC-MS/MS Parameters for Simvastatin Acid (SVA) Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | nih.govoup.com |

| MS Transition (SVA) | m/z 437.2 → 303.2 | nih.govnih.gov |

| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm) | nih.govnih.gov |

| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium Formate | nih.govnih.gov |

| Linear Range | 0.25 - 100 ng/mL | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of molecules. mdpi.comnih.gov Its application was pivotal in confirming the precise structure of the simvastatin metabolite. Through the use of a hyphenated LC-NMR technique, the metabolite was unequivocally identified as a 1-O-acyl-β-D-glucuronide conjugate of simvastatin acid. nih.gov This technique provides detailed information about the chemical environment of atoms within the molecule, allowing for the determination of connectivity and stereochemistry, which is essential for distinguishing between potential isomers. mdpi.com The ability of NMR to establish the anomeric configuration (β) and the point of attachment (1-O-acyl) was critical in characterizing this specific metabolite. nih.gov

Capillary Electrophoresis Applications in Glucuronide Analysis

Capillary electrophoresis (CE) has emerged as a rapid and efficient separation technique for the analysis of pharmaceuticals, including statins. nih.gov While direct analysis of Simvastatin Acyl-β-D-glucuronide by CE is not widely reported, the technique's applicability to statins and other glucuronides demonstrates its potential. CE methods, particularly micellar electrokinetic chromatography (MEKC), have been successfully developed for the simultaneous determination of multiple statins in pharmaceutical formulations. For compounds like simvastatin that exist as a lactone, an alkaline hydrolysis step is often employed to open the lactone ring into the active hydroxy acid form before analysis, which is the same form that undergoes glucuronidation. The high resolving power and short analysis times of CE make it a suitable candidate for monitoring the formation and stability of glucuronide conjugates in various in vitro systems.

Development of High-Throughput Assays for Acyl Glucuronide Stability

The chemical stability of acyl glucuronides is a critical parameter due to their potential to form reactive species through acyl migration. nih.govacs.orgadmeshop.com The instability of Simvastatin Acyl-β-D-glucuronide, which readily reverts to its lactone form, underscores the need for robust stability assays. nih.gov Traditional methods for monitoring acyl migration can be challenging, as they require chromatographic separation of the various isomers. nih.govacs.org

To address this, novel high-throughput assays have been developed. One such method is based on the rate of ¹⁸O-incorporation from [¹⁸O]water, which is compatible with LC-MS workflows. nih.govacs.org In this assay, the rate of hydrolysis and acyl migration is measured by monitoring the incorporation of the stable isotope into the carboxylic acid group of the parent drug. Acyl glucuronides with shorter migration half-lives show a faster incorporation of ¹⁸O. nih.gov This approach offers a simplified workflow that does not require chromatographic separation of isomers or an authentic reference standard for the glucuronide, making it highly suitable for assessing the liability of acyl glucuronide metabolites in early drug discovery. nih.govacs.org

Computational and in Silico Modeling of Simvastatin Acyl β D Glucuronide Behavior

Quantitative Structure-Activity Relationship (QSPR) Modeling for Degradation Half-Life Prediction

Quantitative Structure-Activity Relationship (QSPR) modeling is a computational method that aims to establish a mathematical relationship between the structural properties of a chemical compound and its observed activity or property. nih.gov In the context of acyl glucuronides, QSPR models have been developed to predict their degradation half-life, a key parameter indicating their stability. researchgate.netnih.gov The degradation of acyl glucuronides can occur through several pathways, including hydrolysis and acyl migration. nih.gov A shorter half-life suggests a more reactive metabolite. nih.gov

For acyl glucuronides in general, QSPR studies have identified several molecular features that are important in predicting their half-life. These include:

Structural Complexity: The number of total quaternary carbons and the complexity of the ring structures in the molecule can influence the degradation rate. nih.gov

Electronic Properties: Parameters such as Sanderson electronegativities and the dipole moment of the compound have been shown to be significant predictors of half-life. nih.gov

While specific QSPR models for the degradation half-life of Simvastatin (B1681759) acyl-β-D-glucuronide are not extensively documented in publicly available literature, the principles from general acyl glucuronide models can be applied. The complex structure of simvastatin, with its multiple chiral centers and bulky side chains, would be a key input for such a model. The table below illustrates the types of molecular descriptors that would be relevant in a QSPR model for predicting the half-life of Simvastatin acyl-β-D-glucuronide.

Table 1: Illustrative Molecular Descriptors for QSPR Modeling of Simvastatin Acyl-β-D-glucuronide

| Descriptor Category | Specific Descriptor Example | Relevance to Degradation Half-Life |

| Topological Descriptors | Number of quaternary carbons | Steric hindrance around the ester linkage can affect the rate of hydrolysis and acyl migration. |

| Ring complexity indices | The conformation and strain of the ring systems can influence reactivity. | |

| Electronic Descriptors | Sanderson Electronegativity | Reflects the electron-withdrawing or -donating nature of substituent groups, impacting the electrophilicity of the carbonyl carbon. |

| Dipole Moment | Provides insight into the overall polarity and potential for interaction with solvent molecules, which can mediate degradation. | |

| Quantum Chemical Descriptors | LUMO Energy | A lower LUMO (Lowest Unoccupied Molecular Orbital) energy can indicate a higher susceptibility to nucleophilic attack at the carbonyl carbon. |

By developing a robust QSPR model, researchers could predict the stability of Simvastatin acyl-β-D-glucuronide and other related statin glucuronides early in the drug development process, allowing for a more informed assessment of potential liabilities. nih.gov

Molecular Dynamics Simulations and Density Functional Theory (DFT) in Understanding Reactivity

Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are powerful computational tools that provide a detailed, atomistic view of molecular behavior and reactivity. MD simulations can model the dynamic movements of a molecule over time, offering insights into conformational changes and interactions with its environment. rsc.org DFT, a quantum mechanical method, can be used to calculate the electronic structure of molecules, providing information about bond energies, reaction pathways, and reactivity indices. researchgate.netscirp.org

Model Acyl Migration: MD simulations could be used to explore the conformational flexibility of the glucuronide ring and the proximity of the hydroxyl groups to the acyl carbonyl group, providing insights into the likelihood and mechanism of intramolecular acyl migration.

Calculate Reaction Energetics: DFT calculations could determine the activation energies for the hydrolysis and acyl migration reactions of Simvastatin acyl-β-D-glucuronide. This would allow for a quantitative comparison of the different degradation pathways.

Investigate Covalent Adduct Formation: MD and DFT could be used to model the interaction of Simvastatin acyl-β-D-glucuronide with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine. This could help to predict the potential for covalent binding and the formation of protein adducts.

The reactivity of the acyl glucuronide is influenced by the electronic properties of the molecule. DFT calculations can provide valuable information on these properties, as illustrated in the table below.

Table 2: Theoretical Reactivity Descriptors from DFT for Simvastatin Acyl-β-D-glucuronide

| Descriptor | Description | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy suggests a greater ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater propensity to accept electrons, suggesting higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller energy gap is associated with higher chemical reactivity. |

| Global Hardness | A measure of the molecule's resistance to charge transfer. | A lower hardness value suggests higher reactivity. |

| Global Electrophilicity Index | A measure of the molecule's ability to accept electrons. | A higher electrophilicity index points to greater reactivity with nucleophiles. |

These computational approaches would provide a fundamental understanding of the chemical reactivity of Simvastatin acyl-β-D-glucuronide, complementing experimental studies and helping to assess any potential risks associated with this metabolite.

In Silico Approaches for Predicting Acyl Glucuronide Reactivity and Stability in Drug Design

The integration of in silico methods into the early stages of drug design is becoming increasingly important for identifying potentially problematic compounds before they advance to later, more expensive stages of development. nih.gov For carboxylic acid-containing drugs like simvastatin, which are known to form acyl glucuronides, these predictive tools are particularly valuable. nih.govresearchgate.net

Several in silico strategies have been developed to predict the reactivity and stability of acyl glucuronides:

Correlation with Methyl Ester Hydrolysis: A practical approach involves correlating the degradation half-life of the acyl glucuronide with the hydrolysis half-life of the corresponding methyl ester derivative. nih.gov Methyl esters are generally more readily available or easier to synthesize than the acyl glucuronide itself, making this a more high-throughput screening method. nih.gov

PLS Models with NMR Chemical Shifts: More sophisticated models have been developed using Partial Least Squares (PLS) regression. These models can correlate the methyl ester hydrolysis half-life with predicted 13C NMR chemical shifts of the carbonyl carbon, along with steric descriptors, to provide a completely in silico prediction of acyl glucuronide reactivity. nih.gov

These in silico approaches allow for the rapid ranking of the reactivity of new drug candidates containing carboxylic acid moieties. nih.gov This information, when considered alongside other pharmacokinetic and toxicological data, can guide the intelligent design of safer and more stable molecules. nih.gov While the direct application of these specific models to Simvastatin acyl-β-D-glucuronide has not been published, they represent the current state-of-the-art in the predictive assessment of acyl glucuronide reactivity.

The ultimate goal of these computational efforts is to build a comprehensive understanding of the factors that govern the behavior of Simvastatin acyl-β-D-glucuronide. By combining QSPR, MD, DFT, and other in silico methods, researchers can create a robust predictive framework to assess the stability and reactivity of this and other important drug metabolites.

Comparative Research Perspectives on Acyl Glucuronides and Statin Metabolism

Comparative Analysis of Simvastatin (B1681759) Acyl-β-D-Glucuronide Formation and Reactivity Across Other Statin Analogs

The metabolism of statins, a class of HMG-CoA reductase inhibitors, frequently involves the formation of acyl glucuronide conjugates from their active hydroxy acid forms. nih.gov This Phase II biotransformation is a significant pathway for drugs possessing a carboxylic acid group, converting them into more water-soluble metabolites to facilitate excretion. nih.gov For statins like simvastatin, atorvastatin (B1662188), and cerivastatin (B1668405), the active forms share a dihydroxy heptanoic or heptenoic acid side chain, which is the site of glucuronidation. nih.gov

The formation of these 1-O-acyl-β-D-glucuronide conjugates is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1 and UGT1A3, which are capable of mediating this reaction for various statins. nih.govpharmgkb.org The process involves the conjugation of the statin's carboxylic acid group with α-D-glucuronic acid. rsc.org

A defining characteristic of statin acyl glucuronides, including simvastatin acyl-β-D-glucuronide, is their inherent chemical instability. researchgate.netmdpi.com A primary reaction pathway for these metabolites is a rapid, spontaneous intramolecular cyclization, or lactonization. nih.govmdpi.com This reaction converts the active hydroxy acid glucuronide back into its corresponding inactive δ-lactone form. nih.govresearchgate.net The rate of this conversion is notably high at physiological pH, suggesting that the formation of the acyl glucuronide is a key, previously under-recognized, mechanism contributing to the in vivo equilibrium between the active acid and inactive lactone forms of statins. nih.govmdpi.com

While the general pathway is common, the efficiency and rate of acyl glucuronide formation vary among different statins, indicating differences in how they are processed by metabolizing enzymes. nih.gov These variations in metabolic kinetics contribute to the distinct pharmacokinetic profiles of individual statin drugs.

Differentiation from Other Statin Glucuronides (e.g., Atorvastatin, Cerivastatin Acyl Glucuronides)

Significant differences exist in the metabolic kinetics of glucuronidation among various statins. In vitro studies using human liver microsomes reveal marked distinctions in the intrinsic clearance (CLint) for the formation of acyl glucuronides from simvastatin acid (SVA), atorvastatin acid (AVA), and cerivastatin acid (CVA). nih.gov

Simvastatin acid exhibits the lowest intrinsic clearance for glucuronidation and subsequent lactonization in human liver microsomes compared to atorvastatin and cerivastatin. nih.gov This suggests a slower rate of formation for simvastatin acyl-β-D-glucuronide compared to the analogous metabolites of the other two statins under these conditions. nih.gov

| Statin Acid | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|

| Simvastatin Acid (SVA) | 0.4 |

| Atorvastatin Acid (AVA) | ~3.0 |

| Cerivastatin Acid (CVA) | ~3.0 |

Data sourced from Prueksaritanont et al. (2002). nih.gov

Furthermore, the metabolic profile of atorvastatin glucuronidation is more complex than that of simvastatin. Incubations with human liver microsomes show that atorvastatin yields two types of glucuronide metabolites: a major acyl glucuronide (G2) and a minor ether glucuronide (G1). nih.gov The major acyl glucuronide, similar to simvastatin's, is subject to pH-dependent lactonization to form atorvastatin lactone. nih.gov The formation of the minor ether glucuronide represents a metabolic pathway not prominently described for simvastatin.

The enzymatic basis for these differences lies in the specific UGT isoforms involved. While UGT1A1 and UGT1A3 catalyze the formation of acyl glucuronides for all three statins, atorvastatin glucuronidation involves a broader array of enzymes. nih.govnih.gov The formation of atorvastatin's acyl (G2) and ether (G3, from the lactone) glucuronides is catalyzed by UGTs 1A1, 1A3, 1A4, 1A8, and 2B7, while its minor ether glucuronide (G1) is formed by UGTs 1A3, 1A4, and 1A9. nih.gov This wider enzymatic engagement differentiates atorvastatin's metabolic pathway from that of simvastatin.

Analogous Reactivity and Stability Considerations in Acyl Glucosides and Other Drug Conjugates

Acyl glucuronides are part of a broader class of reactive drug conjugates. Acyl glucosides, which are formed from the conjugation of a carboxylic acid with glucose instead of glucuronic acid, represent a structurally related series of metabolites. rsc.orgrsc.org Due to their structural similarity, acyl glucosides exhibit analogous reactivity patterns, including hydrolysis and intramolecular acyl migration (transacylation). rsc.orgrsc.orgresearchgate.net

Both acyl glucuronides and acyl glucosides are esters that can degrade through two primary, spontaneous pathways:

Hydrolysis: Cleavage of the ester bond to release the original parent drug (aglycone) and the sugar moiety. nih.govresearchgate.net

Acyl Migration: Intramolecular rearrangement where the acyl group moves from the initial 1-O-β position to other hydroxyl groups on the sugar ring (e.g., C-2, C-3, C-4 positions). nih.govjst.go.jp This process leads to the formation of various positional isomers which are generally not substrates for the β-glucuronidase enzyme. nih.gov

| Reaction Pathway | Description | Applicability |

|---|---|---|

| Hydrolysis | Cleavage of the ester linkage, regenerating the aglycone. | Acyl Glucuronides & Acyl Glucosides |

| Acyl Migration (Transacylation) | Intramolecular transfer of the acyl group to form positional isomers. | Acyl Glucuronides & Acyl Glucosides |

| Anomerization | Interconversion between α and β anomers of the 1-O-acyl conjugate. | Acyl Glucuronides & Acyl Glucosides |

Based on findings from Iddon et al. (2011) and Bradshaw et al. (2020). rsc.orgresearchgate.net

The chemical reactivity of these conjugates is a critical factor, as unstable metabolites can potentially bind to macromolecules like proteins. nih.govjst.go.jp The rate of degradation via these pathways is a key indicator of chemical reactivity. nih.gov While the patterns of reactivity are similar, kinetic studies comparing analogous series of phenylacetic acid acyl glucuronides and glucosides have revealed differences. These differences are attributed to the distinct nature of the sugar moiety: the glucuronide possesses a charged carboxylate ion, whereas the glucoside has a neutral hydroxyl group. rsc.orgrsc.org This structural variance influences intramolecular hydrogen bonding, which in turn affects the activation energies and rates of the individual transacylation steps. rsc.org These findings suggest that while the types of reactions are analogous, the precise stability and kinetic profile of a conjugate depend on the specific sugar and aglycone structure. nih.govrsc.org

Q & A

Q. How can researchers ensure the stability of simvastatin acyl-β-D-glucuronide during sample collection and storage?

Stability is pH- and temperature-dependent, with hydrolysis and acyl migration occurring at non-optimal conditions. To mitigate degradation:

- Use acidified buffers (pH 2.5–3.0) during sample collection to inhibit hydrolysis .

- Store samples at -20°C in acidified conditions to prevent acyl migration and protein adduct formation .

- Avoid prolonged exposure to room temperature, as even short-term storage (e.g., 24 hours) can degrade the metabolite .

Q. What analytical methods are validated for quantifying simvastatin acyl-β-D-glucuronide in biological matrices?

- HPLC with UV/fluorescence detection : Separates the metabolite from its isomers and aglycone, with gradient elution on C8/C18 columns .

- LC-MS/MS : Provides higher specificity for low-concentration samples, using deuterated internal standards for accuracy .

- ELISA : Detects protein adducts formed via covalent binding, though cross-reactivity with other glucuronides requires validation .

Q. What are the primary metabolic pathways and excretion mechanisms for simvastatin acyl-β-D-glucuronide?

- Formed via hepatic UGT-mediated glucuronidation of simvastatin’s carboxylic acid moiety .

- Excreted into bile and urine, with enterohepatic recirculation contributing to prolonged systemic exposure .

- Hydrolyzes back to simvastatin in the gut, requiring careful pharmacokinetic modeling to distinguish parent-drug reabsorption .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on CYP2C8 inactivation by acyl glucuronides across enzyme sources (e.g., Supersomes vs. Bactosomes)?

Variations arise from differences in lipid composition, cytochrome P450 reductase activity, and nonspecific binding:

- Binding affinity : Measure spectral dissociation constants (Ks) to compare inhibitor-enzyme interactions (e.g., 0.41 μM in Bactosomes vs. 1.46 μM in Supersomes) .

- Inactivation kinetics : Use time- and concentration-dependent assays to calculate kinact and KI. For example, clopidogrel acyl-β-D-glucuronide showed kinact = 0.054 min⁻¹ and KI = 14 μM in Bactosomes but no activity in some Supersome lots .

- Include BSA (0.1% w/v) to reduce nonspecific binding and standardize free inhibitor concentrations .

Q. What methodologies assess the genotoxic potential of acyl glucuronides like simvastatin’s metabolite?

- M13 forward mutational assay : Detects DNA strand breaks and reduced transfection efficiency in phage DNA exposed to acyl glucuronides (e.g., ≥80% loss at 5 mM) .

- Plasmid nicking assays : Quantify strand breaks via agarose gel electrophoresis, comparing reactivity to endogenous glycosylating agents (e.g., glucose 6-phosphate) .

- Covalent DNA adduct detection : Use LC-MS to identify Schiff base adducts formed via nucleophilic substitution .

Q. How can decomposition pathways (hydrolysis vs. acyl migration) be characterized under physiological conditions?

- pH-controlled kinetic studies : Use HPLC-MS to track degradation products. For example, hydrolysis dominates at pH ≤4.0 and ≥10.0, while acyl migration peaks at pH 7.4–9.0 .

- Isotope-labeling : Introduce deuterium at the glucuronide’s anomeric carbon to trace isomerization pathways .

- Stability-indicating assays : Validate methods to distinguish intact glucuronide from its β-isomers and aglycone .

Q. What experimental designs differentiate competitive vs. noncompetitive CYP2C8 inhibition by acyl glucuronides?

- Dixon plots : Analyze inhibition modes by plotting 1/velocity vs. inhibitor concentration. For example, candesartan acyl-β-D-glucuronide showed competitive inhibition (Ki = 7.1 μM), while the parent drug was noncompetitive .

- IC50 shift assays : Preincubate with NADPH to identify time-dependent inactivation (TDI). Clopidogrel acyl-β-D-glucuronide caused TDI (72% inhibition in HLMs), while candesartan’s metabolite did not .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.